Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
CAS No.: 933674-28-3
Cat. No.: VC5489333
Molecular Formula: C12H10N2O4S
Molecular Weight: 278.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933674-28-3 |
|---|---|
| Molecular Formula | C12H10N2O4S |
| Molecular Weight | 278.28 |
| IUPAC Name | methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O4S/c1-18-12(15)10-9(6-19-11(10)13)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 |
| Standard InChI Key | BTEIHNABMWZODG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate features a thiophene ring substituted at positions 2, 4, and 5. The 2-position hosts an amino group (-NH₂), while the 4-position contains a methyl group (-CH₃). A 4-nitrophenyl moiety is attached at the 5-position, and the 3-position is esterified with an ethyl group (-COOEt). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for its applications in material science .
Key Structural Parameters:
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Molecular Formula: C₁₄H₁₄N₂O₄S
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Molecular Weight: 306.34 g/mol
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Density: 1.338 g/cm³
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic peaks at:
Nuclear magnetic resonance (NMR) data (500 MHz, CDCl₃):
Synthesis and Optimization
Large-Scale Synthesis Protocol
The compound is synthesized via a one-pot Gewald reaction under the following conditions :
Reagents:
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1-(4-Nitrophenyl)propan-2-one: 1 kg
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Ethyl cyanoacetate: 685 g
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Sulfur: 195 g
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n-Butylamine: 200 g
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Ethanol: 4 L
Procedure:
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Dissolve 1-(4-nitrophenyl)propan-2-one in ethanol.
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Add ethyl cyanoacetate and sulfur; stir at 40°C.
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Introduce n-butylamine and heat to 50°C for 2 hours.
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Cool to 10°C, stir for 1 hour, and filter.
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Wash the precipitate with ethanol to yield 1.37 kg (85% yield, 99% purity) .
Mechanistic Insight:
The reaction proceeds via a base-catalyzed cyclocondensation, where n-butylamine deprotonates ethyl cyanoacetate to form a reactive enolate. This intermediate undergoes nucleophilic attack on the ketone, followed by sulfur incorporation to form the thiophene ring .
Pharmacological Applications
Anticancer Activity
Derivatives of this thiophene scaffold exhibit potent anticancer properties. In a 2023 study, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated:
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IC₅₀ Values: 2.1–4.8 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
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Selectivity Index: >10-fold selectivity for cancer cells over non-malignant HEK-293 cells .
Mechanism of Action:
The nitro group enhances electron-deficient character, facilitating intercalation into DNA and inhibition of topoisomerase II .
Material Science Applications
Organic Semiconductors
The compound’s extended π-system and electron-withdrawing nitro group make it suitable for:
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